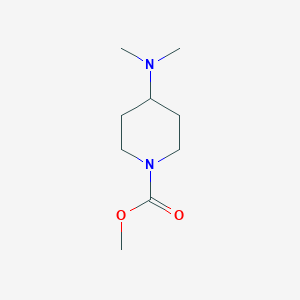

Methyl 4-(dimethylamino)-1-piperidinecarboxylate

Description

Properties

IUPAC Name |

methyl 4-(dimethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)8-4-6-11(7-5-8)9(12)13-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMSQHPKIUYDGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596813-79-4 | |

| Record name | methyl 4-(dimethylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-1-piperidinecarboxylate typically involves the esterification of 4-(dimethylamino)-1-piperidinecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

Starting Materials: 4-(dimethylamino)-1-piperidinecarboxylic acid and methanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-1-piperidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: 4-(dimethylamino)-1-piperidinemethanol.

Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Pharmacological Properties

Methyl 4-(dimethylamino)-1-piperidinecarboxylate and its derivatives exhibit a range of pharmacological activities, making them valuable in drug development. Key properties include:

- Antimicrobial Activity : Compounds containing the dimethylamino group have shown efficacy against various bacterial strains, suggesting potential in treating infections .

- Anticancer Effects : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

- Neurological Applications : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating central nervous system disorders .

Synthetic Strategies

The synthesis of this compound typically involves several methodologies:

- Functional Group Manipulation : Modifications to the dimethylamino group can enhance biological activity and selectivity for specific targets .

- Combinatorial Chemistry : This approach allows for the rapid synthesis of diverse analogs to identify compounds with desirable pharmacological profiles .

- Scaffold Hopping : By altering the core structure while maintaining the dimethylamino moiety, researchers can explore new therapeutic avenues .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

| Therapeutic Area | Description |

|---|---|

| Infectious Diseases | Exhibits antimicrobial properties against resistant bacterial strains. |

| Cancer Treatment | Inhibits pathways involved in tumor growth, showing promise in preclinical studies. |

| Neurological Disorders | Potential treatment for conditions like depression and anxiety due to CNS activity. |

| Pain Management | Analgesic properties have been noted, making it a candidate for pain relief therapies. |

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Study : A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inhibiting the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .

- Antimicrobial Research : Another investigation revealed that modifications to the dimethylamino group enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound in antibiotic development .

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

(a) Impact of Ester Group Variation

Replacing the methyl ester with an ethyl group (e.g., Ethyl 4-(dimethylamino)-1-piperidinecarboxylate) increases molecular weight and lipophilicity (LogP +0.6), reducing aqueous solubility by ~40% . This modification may enhance blood-brain barrier penetration but limit bioavailability in hydrophilic environments.

(b) Positional Isomerism Effects

Methyl 3-(dimethylamino)-1-piperidinecarboxylate, a positional isomer, exhibits lower LogP (1.3 vs. 1.5) and higher solubility due to altered hydrogen-bonding capacity. Studies suggest that the 4-dimethylamino configuration in the parent compound improves interaction with acetylcholine-binding proteins compared to the 3-isomer .

(c) Amino Group Substitution

Replacing dimethylamino with diethylamino (e.g., 4-(Diethylamino)-1-piperidinecarboxylic acid methyl ester) increases steric bulk, raising LogP to 2.4 and reducing solubility.

Biological Activity

Methyl 4-(dimethylamino)-1-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to its biological activity.

- Dimethylamino Group : This moiety enhances the compound's lipophilicity and ability to interact with biological membranes.

- Ester Functional Group : The methyl ester can undergo hydrolysis, releasing the active piperidine derivative.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.

- Antiviral Properties : Preliminary findings suggest potential antiviral effects, warranting additional investigation into its mechanisms against viral pathogens.

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with enzyme active sites, influencing their catalytic activity.

- Hydrolysis of Ester Group : Upon hydrolysis, the piperidine derivative may interact with various receptors and enzymes, modulating physiological responses.

Antimicrobial and Antiviral Studies

A study focusing on the antimicrobial properties highlighted that this compound demonstrated significant activity against a range of bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis. Similarly, antiviral assays indicated inhibition of viral replication in vitro, suggesting a potential role in antiviral drug development.

Cholinesterase Inhibition

In vitro studies assessed the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Results showed that this compound inhibited both enzymes with IC50 values indicating moderate potency. This inhibition is beneficial for enhancing cholinergic transmission in Alzheimer’s disease models .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Disruption of cell wall synthesis |

| Antiviral | Moderate | Inhibition of viral replication |

| Cholinesterase Inhibition | Moderate | Competitive inhibition of AChE and BuChE |

Table 2: Cholinesterase Inhibition Data

| Compound | IC50 (nM) | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|---|

| This compound | 350 | 60 | 55 |

| Donepezil | 10 | 85 | 80 |

Q & A

Q. What are the recommended safety protocols for handling Methyl 4-(dimethylamino)-1-piperidinecarboxylate in laboratory settings?

this compound requires strict adherence to safety measures due to potential skin/eye irritation and respiratory hazards. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent direct contact .

- Ventilation: Work in a fume hood to minimize inhalation risks, as the compound may release volatile byproducts during reactions .

- Spill Management: Avoid water for cleanup (to prevent toxic fumes); instead, use inert absorbents like vermiculite and dispose of waste via hazardous chemical protocols .

Q. How should this compound be stored to ensure stability?

- Temperature: Store at 2–8°C in a tightly sealed container to prevent degradation .

- Light Sensitivity: Protect from direct light by using amber glassware or opaque storage containers .

- Incompatible Materials: Isolate from strong oxidizers (e.g., peroxides) and acidic/basic reagents to avoid exothermic reactions .

Q. What analytical methods are suitable for assessing the purity of this compound?

- HPLC: Use a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) for high-resolution separation .

- NMR: Employ and NMR to verify structural integrity, focusing on the dimethylamino and carboxylate moieties .

- Mass Spectrometry: Confirm molecular weight (theoretical MW: ~228.3 g/mol) via ESI-MS to detect impurities .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield?

- Catalyst Selection: Use triethylamine (TEA) as a base in nucleophilic substitution reactions to enhance amine group reactivity, as demonstrated in analogous piperidinecarboxylate syntheses .

- Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and byproduct formation. Higher temperatures may degrade the dimethylamino group .

- Purification: Employ flash chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product from unreacted precursors .

Q. What strategies address low solubility of this compound in aqueous buffers for in vitro studies?

- Co-solvent Systems: Use DMSO (≤10% v/v) to pre-dissolve the compound before diluting in PBS or cell culture media .

- pH Adjustment: Adjust buffer pH to 7.4–8.0, where the dimethylamino group (pKa ~9–10) remains protonated, enhancing aqueous solubility .

- Liposomal Encapsulation: Formulate with phosphatidylcholine-based liposomes to improve bioavailability in cellular assays .

Q. How can structural modifications of this compound enhance its pharmacological activity?

- Functional Group Replacement: Substitute the methyl ester with a tert-butyl carbamate to increase metabolic stability, as seen in related piperidine derivatives .

- Heterocyclic Additions: Introduce pyridine or pyrimidine rings at the 4-position to modulate receptor binding affinity, inspired by analogs in kinase inhibitor studies .

- Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) to evaluate stereospecific effects on bioactivity .

Q. How do conflicting data on the compound’s stability under acidic conditions inform experimental design?

- Contradictory Evidence: Some SDS reports indicate stability at pH 4–6 , while others note degradation in strongly acidic media (pH <3) .

- Resolution: Conduct stability assays via accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring to define pH thresholds for decomposition .

- Mitigation: Avoid prolonged exposure to HCl or trifluoroacetic acid during synthesis; neutralize reaction mixtures promptly .

Q. What mechanistic studies are recommended to elucidate the compound’s role in inhibiting enzymatic targets?

- Kinetic Assays: Perform time-dependent inhibition assays (e.g., pre-incubation with cytochrome P450 isoforms) to determine IC values and mechanism (competitive vs. non-competitive) .

- Molecular Docking: Use AutoDock Vina to model interactions between the dimethylamino group and active-site residues (e.g., hydrogen bonding with aspartic acid in proteases) .

- Isotopic Labeling: Synthesize -labeled analogs to track metabolic pathways and identify reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.